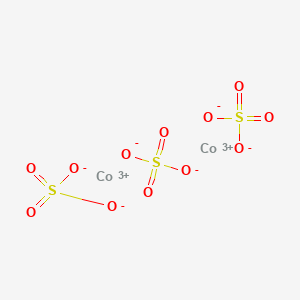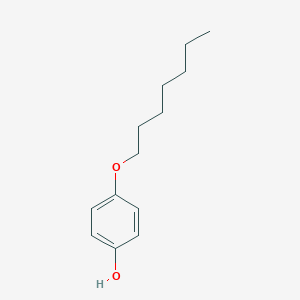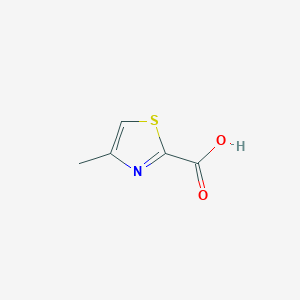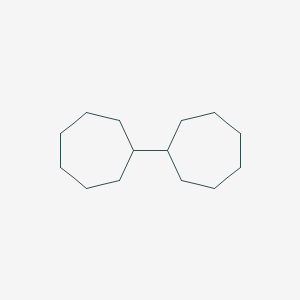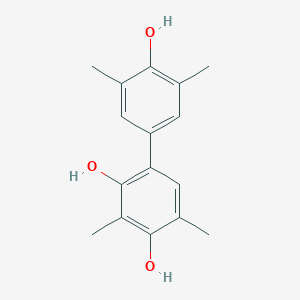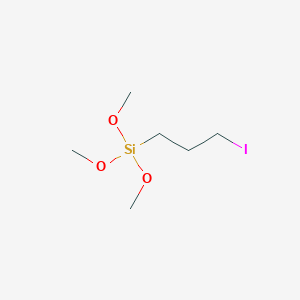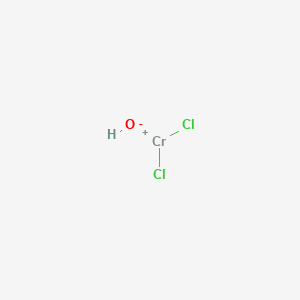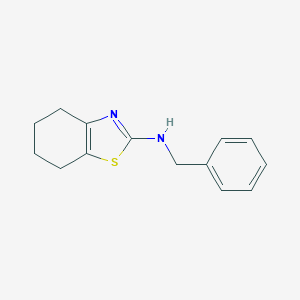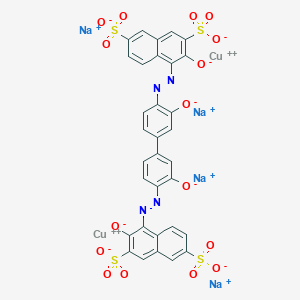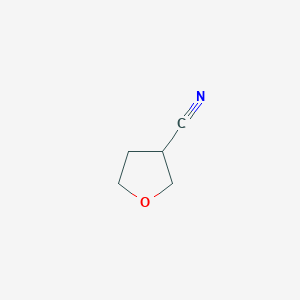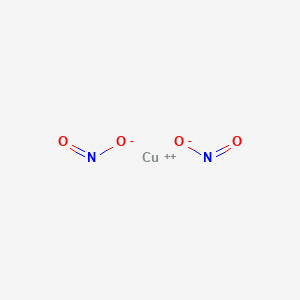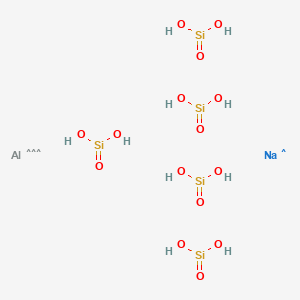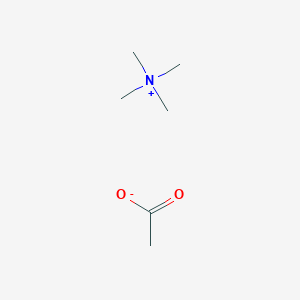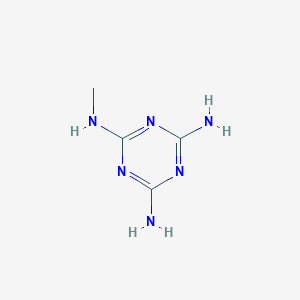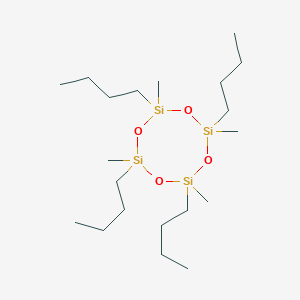
2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane (TBTS) is a cyclic siloxane compound that has been widely used in scientific research due to its unique properties. TBTS is a colorless liquid with a molecular formula of C24H60O4Si4. It has a high boiling point and low viscosity, making it an ideal solvent for many applications.
Wissenschaftliche Forschungsanwendungen
2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has been used in a variety of scientific research applications. One of the most common uses of 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane is as a solvent for the synthesis of nanoparticles. 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has been shown to be an effective solvent for the synthesis of silver and gold nanoparticles. Additionally, 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has been used as a solvent for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of materials that have potential applications in gas storage, catalysis, and drug delivery.
Wirkmechanismus
The mechanism of action of 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane is not well understood. However, it is believed that 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane may act as a surfactant, stabilizing nanoparticles and other materials in solution. Additionally, 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane may have a role in controlling the size and shape of nanoparticles during synthesis.
Biochemische Und Physiologische Effekte
2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and non-carcinogenic. 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has been shown to have low acute toxicity in animals, with no observed adverse effects at doses up to 2000 mg/kg.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has several advantages for use in lab experiments. It is a relatively non-toxic and non-carcinogenic solvent that has a high boiling point and low viscosity. Additionally, 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane is a relatively inexpensive solvent that is readily available. However, 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has some limitations. It is not miscible with water, which may limit its use in some applications. Additionally, 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane may not be compatible with all materials, which may limit its use in some synthesis reactions.
Zukünftige Richtungen
There are several future directions for research involving 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane. One area of research is the synthesis of new materials using 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane as a solvent. Additionally, researchers may investigate the use of 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane in drug delivery applications. Finally, researchers may investigate the mechanism of action of 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane in more detail to better understand its properties and potential applications.
Conclusion:
In conclusion, 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane is a cyclic siloxane compound that has a variety of scientific research applications. It is a relatively non-toxic and non-carcinogenic solvent that has a high boiling point and low viscosity. 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has been used in the synthesis of nanoparticles and MOFs, and has potential applications in drug delivery. While 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has some limitations, it is a relatively inexpensive and readily available solvent that has several advantages for use in lab experiments. There are several future directions for research involving 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane, including the synthesis of new materials and the investigation of its mechanism of action.
Synthesemethoden
The synthesis of 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane involves the reaction of tetramethylcyclotetrasiloxane with butyllithium in the presence of a catalyst. The reaction produces 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane and lithium butoxide as a byproduct. The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted side products.
Eigenschaften
CAS-Nummer |
14685-29-1 |
|---|---|
Produktname |
2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane |
Molekularformel |
C20H48O4Si4 |
Molekulargewicht |
464.9 g/mol |
IUPAC-Name |
2,4,6,8-tetrabutyl-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C20H48O4Si4/c1-9-13-17-25(5)21-26(6,18-14-10-2)23-28(8,20-16-12-4)24-27(7,22-25)19-15-11-3/h9-20H2,1-8H3 |
InChI-Schlüssel |
WRMMUMWFPNLNGA-UHFFFAOYSA-N |
SMILES |
CCCC[Si]1(O[Si](O[Si](O[Si](O1)(C)CCCC)(C)CCCC)(C)CCCC)C |
Kanonische SMILES |
CCCC[Si]1(O[Si](O[Si](O[Si](O1)(C)CCCC)(C)CCCC)(C)CCCC)C |
Siedepunkt |
291.0 °C |
Andere CAS-Nummern |
14685-29-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



